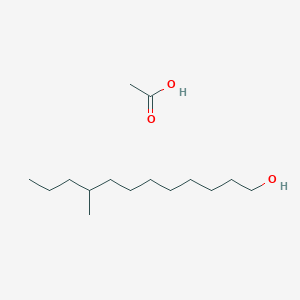
Acetic acid;9-methyldodecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;9-methyldodecan-1-ol is a compound that combines the properties of acetic acid and 9-methyldodecan-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9-methyldodecan-1-ol is a long-chain fatty alcohol with a methyl substituent at position 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methyldodecan-1-ol typically involves the esterification of acetic acid with 9-methyldodecan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts under controlled conditions. The reaction is usually carried out by heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;9-methyldodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 9-methyldodecan-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;9-methyldodecan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of acetic acid;9-methyldodecan-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-methyldodecan-1-ol: A long-chain fatty alcohol similar to 9-methyldodecan-1-ol but with the methyl group at position 11.
Acetic acid: A simple carboxylic acid with widespread applications in various fields.
Uniqueness
Acetic acid;9-methyldodecan-1-ol is unique due to the combination of properties from both acetic acid and 9-methyldodecan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
83375-85-3 |
|---|---|
Molekularformel |
C15H32O3 |
Molekulargewicht |
260.41 g/mol |
IUPAC-Name |
acetic acid;9-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
CLEHRSQINUQVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
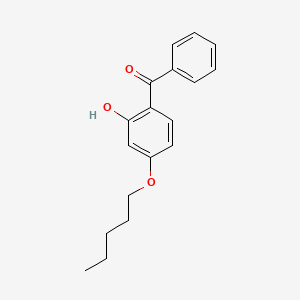
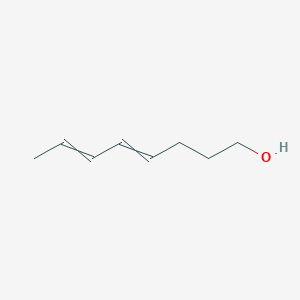

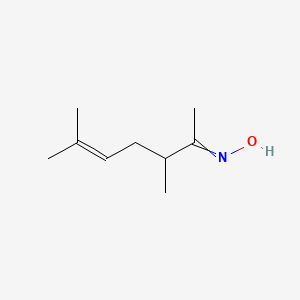
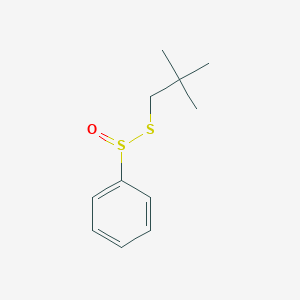
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
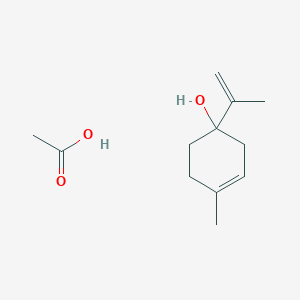


![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
